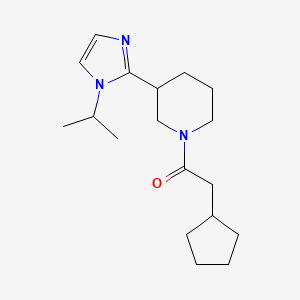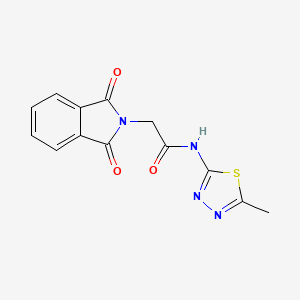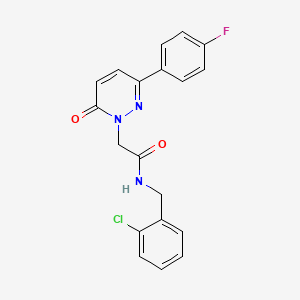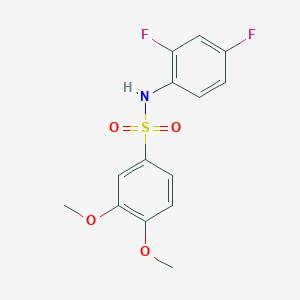![molecular formula C19H20FNO3 B5638832 [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone](/img/structure/B5638832.png)
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with hydroxyl and methyl groups, and a methanone group attached to a biphenyl structure with a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of Hydroxyl and Methyl Groups: These functional groups can be introduced through selective reduction and alkylation reactions.
Attachment of the Biphenyl Structure: This step often involves coupling reactions such as Suzuki or Stille coupling, using palladium catalysts to form the carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression.
Comparison with Similar Compounds
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone can be compared with other similar compounds, such as:
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-chlorophenyl)phenyl]methanone: Similar structure but with a chlorine atom instead of fluorine.
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-bromophenyl)phenyl]methanone: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-19(24)8-9-21(12-17(19)22)18(23)15-6-2-4-13(10-15)14-5-3-7-16(20)11-14/h2-7,10-11,17,22,24H,8-9,12H2,1H3/t17-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRWGOOHTCRXEY-HKUYNNGSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5638764.png)
![N-[2-(5-methyl-2-furyl)-2-(4-morpholinyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5638767.png)
![3-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5638771.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine](/img/structure/B5638774.png)


![1-[(2-Nitrophenyl)methyl]piperidin-4-ol](/img/structure/B5638805.png)
![2-(1-piperidinylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-oxazepane](/img/structure/B5638806.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5638816.png)
![(3aS,6aS)-2-[(5-chlorofuran-2-yl)methyl]-5-(cyclobutanecarbonyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5638821.png)
![2-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol](/img/structure/B5638831.png)

![3-[[(1R,2S)-2-(methoxymethyl)cyclopentyl]sulfamoyl]-N-phenylbenzamide](/img/structure/B5638841.png)
